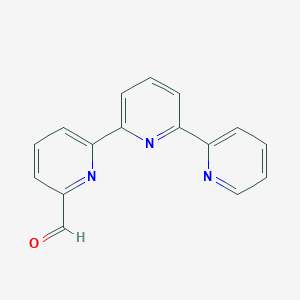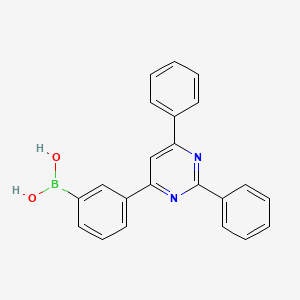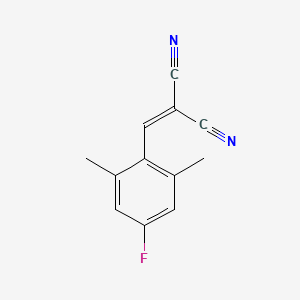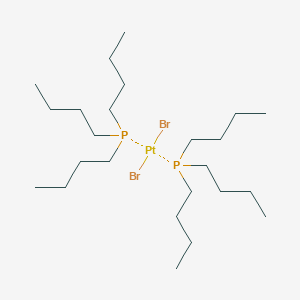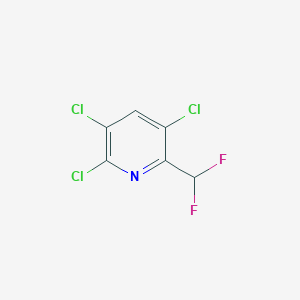
2,3,5-Trichloro-6-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-(difluoromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6HCl3F2N. This compound is characterized by the presence of three chlorine atoms and a difluoromethyl group attached to a pyridine ring. It is widely used in the field of agrochemistry as an intermediate in the synthesis of various agrochemicals, especially herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trichloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Hydrogenation: The compound can be hydrogenated using hydrogen gas and metal catalysts to reduce the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are used in the synthesis of agrochemicals and pharmaceuticals .
Applications De Recherche Scientifique
2,3,5-Trichloro-6-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents, such as chlorine and fluorine, imparts unique chemical properties to the compound, making it effective in inhibiting specific biological pathways in plants. This inhibition leads to the disruption of essential processes in weeds, thereby protecting crops .
Comparaison Avec Des Composés Similaires
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound with two chlorine atoms and a trifluoromethyl group.
3-(Difluoromethyl)pyridine: This compound has a difluoromethyl group but lacks the chlorine atoms.
Uniqueness: 2,3,5-Trichloro-6-(difluoromethyl)pyridine is unique due to its specific arrangement of chlorine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H2Cl3F2N |
|---|---|
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1,6H |
Clé InChI |
RDPHKLNZZASYNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Cl)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




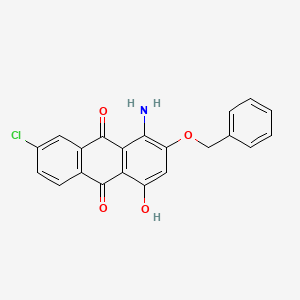
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
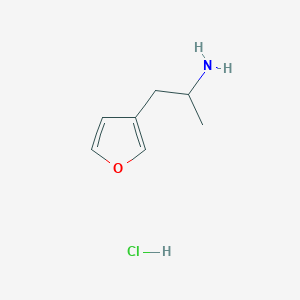
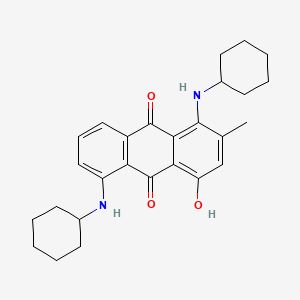
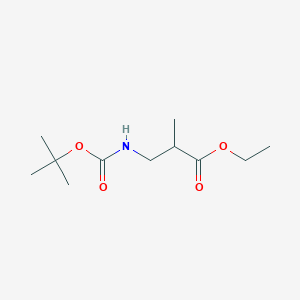
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

